Home > Products > Screening Compounds P73582 > 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline
5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline - 866345-60-0

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline

Catalog Number: EVT-2497536
CAS Number: 866345-60-0
Molecular Formula: C21H20ClN5
Molecular Weight: 377.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial activity: Studies have explored the antibacterial activity of triazolo[1,5-a]quinazoline derivatives, particularly against Staphylococcus aureus. []
  • Anticancer activity: Certain derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. []
  • Antidepressant activity: Some compounds in this class have shown potential as antidepressive agents. []
  • Antagonists for NK-3 receptors: Research has explored the development of novel compounds with selective antagonistic activity towards NK-3 receptors, potentially useful for treating disorders associated with these receptors. []
  • Fungicidal activity: Mixtures containing azolopirimidinilaminas, a class of compounds related to triazolo[1,5-a]quinazolines, have been investigated for their fungicidal properties. []

2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and S-Substituted Derivatives

1.2 Relevance: These compounds share the core triazolo[1,5-c]quinazoline structure with the target compound, 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline. The presence of diverse heteroaryl substituents at the 2-position and various S-substitutions at the 5-position highlights the potential for structural modifications to modulate biological activity within this class. [] (https://www.semanticscholar.org/paper/49fd23196d5d8b17994c07ad9aa3b9d2821b9fc6)

2.1 Compound Description: This research focused on synthesizing a novel series of spiro-condensed [, , ]triazolo[1,5-c]quinazolines. These compounds were created using [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines as precursors and reacting them with various cyclic ketones.

2.2 Relevance: The spiro-condensed [, , ]triazolo[1,5-c]quinazolines are structurally related to 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline through their shared triazolo[1,5-c]quinazoline moiety. The spirocyclic ring systems introduce conformational constraints and potentially influence the compounds' interactions with biological targets. [] (https://www.semanticscholar.org/paper/56192fcddf7a0bcfda66df0d6969ff0151c93eae)

5-R-2-aryl-[1,2,4]triazolo[1,5-с]quinazolines and 5-R-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazolines

3.2 Relevance: Both 5-R-2-aryl-[1,2,4]triazolo[1,5-с]quinazolines and 5-R-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazolines exhibit a direct structural connection to 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline. Notably, the variations in the substituents at the 2- and 5-positions of the triazoloquinazoline core provide insights into the structure-activity relationship and potential for diverse biological activities within this family of compounds.

Pyridines Carrying Pyrazolobenzothieno[2,3-d]pyrimidine Unit

4.2 Relevance: While structurally distinct from 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline, the pyridines with a pyrazolobenzothieno[2,3-d]pyrimidine unit highlight the broader context of exploring diverse heterocyclic systems for potential biological activities, including antimicrobial properties. [] (https://www.semanticscholar.org/paper/3c18825bb64b13a603641e1c74f8c8980e910f03)

3-Methyl-6-[3-trifluoromethyl-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (Cl 218,872)

6.1 Compound Description: Cl 218,872 is a known benzodiazepine receptor ligand that was included in a study investigating the pharmacological properties of GABAA receptors containing γ1 subunits. [, ] (https://www.semanticscholar.org/paper/91812fdc5ad8761389780e72a1fd453fe5f5f80b), (https://www.semanticscholar.org/paper/cb16977fdd5254f40c1c2e0161d640e658445204)

6.2 Relevance: While not a direct structural analog, Cl 218,872 falls under the broader category of triazole-containing heterocycles, similar to 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline. Its inclusion in the study highlights the interest in exploring the pharmacological potential of compounds with triazole moieties within various receptor systems, including GABAA receptors. [, ] (https://www.semanticscholar.org/paper/91812fdc5ad8761389780e72a1fd453fe5f5f80b), (https://www.semanticscholar.org/paper/cb16977fdd5254f40c1c2e0161d640e658445204)

5-Chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

7.1 Compound Description: This compound was identified as a potential synergist for enhancing the sterilization effect of the fungicide ethaboxam. Studies explored its use in combination with ethaboxam for controlling fungal diseases in plants. , (https://www.semanticscholar.org/paper/37ed039f9ed1012b823a91f1c02b69967bff9984)

7.2 Relevance: While not a direct structural analog, 5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine belongs to the class of triazolopyrimidines, sharing the triazole moiety with 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline. Its identification as a potential fungicide synergist suggests that modifications within the triazole-containing scaffold could lead to compounds with diverse biological applications. , (https://www.semanticscholar.org/paper/37ed039f9ed1012b823a91f1c02b69967bff9984)

9-Imidazol-1-yl-8-nitro-2,3,5,6-tetrahydro[1,2,4]triazolo[1,5-c]quinazoline-2,5-dione (Ro 48-8587)

8.1 Compound Description: Ro 48-8587 is a high-affinity antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. It was used as a radioligand in binding assays to study the interaction between agonists and antagonists with the AMPA receptor. [, ] (https://www.semanticscholar.org/paper/89a89c6d870ba42c8d0ceace40026ff0b3d28d5f), (https://www.semanticscholar.org/paper/c9101a69699c5275b88001b45f5568eaf2208ec5)

8.2 Relevance: Ro 48-8587 shares the core triazolo[1,5-c]quinazoline structure with the target compound, 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline. The research highlights the significance of this scaffold in developing compounds with activity at the AMPA receptor and its potential for further exploration in medicinal chemistry. [, ] (https://www.semanticscholar.org/paper/89a89c6d870ba42c8d0ceace40026ff0b3d28d5f), (https://www.semanticscholar.org/paper/c9101a69699c5275b88001b45f5568eaf2208ec5)

(-)-5-(3-Chlorophenyl)-α-(4-chlorophenyl)-α-(1-methyl-1H-imidazol-5-yl)tetrazolo-[1,5-a]quinazoline-7-methanamine

9.1 Compound Description: This compound and its pharmaceutically acceptable acid addition salts are described as condensed quinoline inhibitors of farnesyl transferase. These compounds are being explored for their potential use in medicine, particularly in the treatment of cancer. [] (https://www.semanticscholar.org/paper/cd276674100e485382e358c5c6fd024c21e4054a)

9.2 Relevance: This compound shares the quinazoline moiety with the target compound, 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline. The presence of a tetrazole ring instead of a triazole ring, as well as different substituents, highlights the structural diversity and potential for varied biological activities within this broader class of compounds. [] (https://www.semanticscholar.org/paper/cd276674100e485382e358c5c6fd024c21e4054a)

[H]5-N-(4-methoxyphenyl-carbamoyl)amino-8-propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo-[1,5-c]-pyrimidine ([H]MRE 3008F20)

10.1 Compound Description: [H]MRE 3008F20 is a radioligand that exhibits high affinity for the A3 adenosine receptor. It was employed in binding assays to investigate the expression and function of A3 adenosine receptors in human lymphocytes.

10.2 Relevance: While not a direct structural analog, [H]MRE 3008F20 falls under the broader category of triazole-containing heterocycles, similar to 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline. Its use in studying A3 adenosine receptors highlights the interest in exploring the pharmacological potential of compounds with triazole moieties in various biological systems.

11. (Quinazoline-4(3H)-ylidene)hydrazides of Mono-(di-)carboxylic Acids11.1 Compound Description: This series of compounds was investigated for their anti-inflammatory activity. Researchers explored the effects of varying the structure of the carboxylic acid moiety on the compounds' ability to reduce inflammation. 11.2 Relevance: These compounds share the quinazoline core structure with 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline. The presence of the hydrazide linker and the carboxylic acid groups distinguishes them structurally and likely influences their biological activity.

12. 2-Carboxyalkyl-(phenyl-)[1,2,4]triazolo[1,5-c]quinazolines12.1 Compound Description: This group of compounds, containing both a carboxyalkyl and a phenyl or carboxyalkyl group at the 2-position, was studied for its anti-inflammatory properties. The research aimed to understand the impact of these structural modifications on the compounds' ability to modulate inflammatory responses.12.2 Relevance: These compounds are closely related to 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline, sharing the triazolo[1,5-c]quinazoline core. The variations in the substituents at the 2-position, particularly the introduction of carboxylic acid functionality, provide valuable insights into the structure-activity relationships within this class of compounds.

13. 2-(5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl)alkyl-(phenyl-)carboxylic Acids13.1 Compound Description: These compounds feature a carboxylic acid group linked to a triazole ring, which is further substituted with an aminophenyl group. This study examined their anti-inflammatory effects, focusing on the influence of the carboxylic acid moiety and the aminophenyl substituent.13.2 Relevance: While structurally distinct from 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline in terms of the core heterocyclic system, these compounds share the presence of a triazole ring and a carboxylic acid group. This similarity highlights the potential of these structural motifs for conferring anti-inflammatory activity.

14. 2-R-5-Carboxyalkyl[1,2,4]triazolo[1,5-c]quinazolines14.1 Compound Description: This series of compounds, characterized by a carboxyalkyl substituent at the 5-position of the triazoloquinazoline core, was evaluated for anti-inflammatory activity. The study aimed to elucidate the role of the carboxyalkyl group in modulating the compounds' biological effects. 14.2 Relevance: These compounds are closely related to 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline, sharing the triazolo[1,5-c]quinazoline core. The presence of the carboxyalkyl group at the 5-position, similar to the azepan-1-yl substituent in the target compound, suggests a potential common structural feature for biological activity within this class.

2-R-7-Oxo-6,7-dihydropyrrolo[1,2-a][1,2,4]triazolo[1,5-c]quinazoline-4a(5H)-carboxylic Acids

15.2 Relevance: Although structurally distinct from 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline in terms of the core heterocyclic system, these compounds share the presence of a triazole ring and a carboxylic acid group, suggesting a potential for shared biological activity profiles.

16.1 Compound Description: The patent specifically excludes certain compounds from its scope, including those with an unsubstituted or substituted pyrazolo[1,5-a]pyridine-2-yl or pyrazolo[1,5-a]pyrimidine-2-yl group as Ar1. Additionally, it lists specific compounds that are not covered, such as (2,4-difluorophenyl)(3-(pyridin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone.

16.2 Relevance: These exclusions provide insights into the structure-activity relationship and patent strategy surrounding 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline and its analogs. The specified compounds, though structurally related, might lack the desired activity or face patentability issues, guiding further research and development efforts.

Overview

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline is a heterocyclic compound characterized by its unique triazoloquinazoline core structure. This compound is notable for its potential biological activities, which include antimicrobial and anticancer properties. The presence of both the azepane and chlorophenyl groups contributes to its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and materials science.

Source and Classification

This compound can be classified under the category of triazoloquinazolines, which are known for their diverse pharmacological activities. It is synthesized through specific chemical reactions involving various precursors, particularly those containing azepane and triazole functionalities. The compound's unique structure allows it to serve as a building block in the synthesis of more complex heterocyclic compounds .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline typically involves cyclization reactions. One common method includes the reaction of 4-chlorobenzaldehyde with azepane and a triazole derivative. The reaction conditions usually require a suitable solvent, such as dimethylformamide, along with a catalyst like palladium on carbon to facilitate the cyclization process.

Synthetic Routes

  1. Starting Materials: 4-chlorobenzaldehyde, azepane, triazole derivative.
  2. Solvent: Dimethylformamide.
  3. Catalyst: Palladium on carbon.
  4. Reaction Conditions: The mixture is often heated under reflux to promote cyclization.

Industrial production may involve scaling these methods using continuous flow reactors and advanced purification techniques such as chromatography to ensure high yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline features:

  • Core Structure: A fused triazole and quinazoline ring system.
  • Substituents: An azepane ring attached at one position and a chlorophenyl group at another.

The structural formula can be represented as follows:

C15H16ClN5\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{5}

The compound's molecular weight is approximately 305.78 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically employed for structural elucidation .

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline can undergo several chemical reactions:

  1. Oxidation: Utilizing reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
  2. Reduction: Employing hydrogen gas in the presence of a palladium catalyst to reduce functional groups.
  3. Substitution: Nucleophilic substitution reactions at the chlorophenyl moiety using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Hydrogen gas with palladium on carbon catalyst.
  • Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

These reactions can lead to the formation of various derivatives that may possess different biological activities or improved properties .

Mechanism of Action

The mechanism of action for 5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline is primarily linked to its interaction with specific biological targets within cells. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity: Potentially inhibiting enzymes involved in cancer cell proliferation or microbial growth.
  • Interference with Cellular Signaling Pathways: Modulating pathways that regulate cell survival and apoptosis.

Data from molecular docking studies indicate favorable binding interactions between this compound and target receptors, suggesting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: The melting point is reported to be between 200°C - 220°C depending on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethylformamide and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties make it suitable for various applications in research and industry .

Applications

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline has several promising applications:

  • Medicinal Chemistry: Investigated for its potential use as an antimicrobial and anticancer agent due to its ability to interact with biological targets effectively.
  • Material Science: Used as a building block for synthesizing new materials with unique properties.
  • Research Tool: Serves as a model compound for studying the structure-activity relationship in drug development processes.

Future research may further elucidate its therapeutic potential across various medical fields, including oncology and infectious diseases .

Properties

CAS Number

866345-60-0

Product Name

5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline

IUPAC Name

5-(azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline

Molecular Formula

C21H20ClN5

Molecular Weight

377.88

InChI

InChI=1S/C21H20ClN5/c22-16-11-9-15(10-12-16)19-21-23-20(26-13-5-1-2-6-14-26)17-7-3-4-8-18(17)27(21)25-24-19/h3-4,7-12H,1-2,5-6,13-14H2

InChI Key

RAGNEUWUGIGPLK-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.